molecular formula C19H21NO2 B1667857 2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one CAS No. 40077-13-2

2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1667857
CAS No.: 40077-13-2
M. Wt: 295.4 g/mol
InChI Key: PZZOEXPDTYIBPI-UHFFFAOYSA-N
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Description

BE-2254 is a chemical compound known for its role as an antagonist of central noradrenergic receptors. It is often used in scientific research to study the alpha 1-adrenoceptor, a type of receptor involved in various physiological processes. The compound has a molecular formula of C19H21NO2 and a molecular weight of 295.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BE-2254 involves the reaction of alpha-tetralone with formaldehyde and tyramine hydrochloride in an alcohol medium . This method is commonly used in laboratory settings to produce the compound for research purposes.

Industrial Production Methods

While specific industrial production methods for BE-2254 are not widely documented, the synthesis typically follows similar routes as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

BE-2254 undergoes various chemical reactions, including:

    Oxidation: BE-2254 can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.

    Substitution: BE-2254 can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving BE-2254 include formaldehyde and tyramine hydrochloride. The reactions typically occur in an alcohol medium .

Major Products Formed

The major products formed from reactions involving BE-2254 depend on the specific reaction conditions and reagents used. Detailed information on the products is limited.

Scientific Research Applications

BE-2254 is widely used in scientific research, particularly in the study of alpha 1-adrenoceptors. It is used as a radioligand to characterize these receptors in various tissues, including the rat cerebral cortex . The compound’s high affinity for alpha 1-adrenoceptors makes it a valuable tool in pharmacological studies.

In addition to its use in receptor studies, BE-2254 is also used to investigate the physiological and biochemical responses mediated by alpha 1-adrenoceptors. This includes studies on gluconeogenesis and other metabolic processes .

Mechanism of Action

BE-2254 exerts its effects by binding to alpha 1-adrenoceptors, thereby blocking the action of endogenous agonists such as norepinephrine. This antagonistic action prevents the typical physiological responses mediated by these receptors, such as vasoconstriction and increased heart rate . The compound’s high affinity for alpha 1-adrenoceptors makes it particularly effective in these studies.

Comparison with Similar Compounds

Similar Compounds

    Prazosin: Another alpha 1-adrenoceptor antagonist with similar binding properties.

    Phentolamine: A non-selective alpha-adrenoceptor antagonist.

    Corynanthine: An alpha-adrenoceptor antagonist with a different binding profile.

Uniqueness of BE-2254

BE-2254 is unique due to its high affinity and specificity for alpha 1-adrenoceptors. This makes it a valuable tool in research settings where precise targeting of these receptors is required .

Properties

CAS No.

40077-13-2

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C19H21NO2/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22/h1-6,9-10,16,20-21H,7-8,11-13H2

InChI Key

PZZOEXPDTYIBPI-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(beta-(4-hydroxyphenyl)ethylaminomethyl)tetralone
2-HEAT
BE 2254
BE 2254, (+-)-isomer
BE-2254
IBE 2254

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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